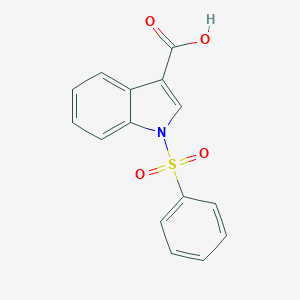
2,3-Dicyano-5-phenylpyrazine
Vue d'ensemble
Description
2,3-Dicyano-5-phenylpyrazine is a chemical compound with the molecular formula C12H6N4 . It has a molecular weight of 206.21 . The IUPAC name for this compound is 5-phenyl-2,3-pyrazinedicarbonitrile .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazine ring, which is a six-membered ring with two nitrogen atoms, substituted with two cyano groups and one phenyl group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 206.21 . The compound is likely to be solid at room temperature, given its structural similarity to other solid aromatic compounds.Applications De Recherche Scientifique
Fluorescent Dyes and Electroluminescence : It is used in the synthesis of bis-styryl fluorescent dyes, which are investigated for their electroluminescence properties, making them potentially useful in electronic devices (Jaung, Matsuoka, & Fukunishi, 1998).
Non-Linear Optical Materials : Derivatives of 2,3-dicyano-5-methylpyrazine with arylaldehydes form fluorescent styryl dyes, which are interesting for their non-linear optical properties and large dipole moments under laser irradiation (Jaung, Matsuoka, & Fukunishi, 1996).
Photodynamic Therapy for Cancer : The condensation of 2,3-dicyano-5,6-diethoxycarbonylpyrazine with a metal salt produces water-soluble metal complexes of tetra-2,3-(5,6-dicarboxypyrazino)porphyrazine, which have potential applications in photodynamic therapy for cancer (Kudrevich, Galpern, & Lier, 1994).
Fluorescent Chromophores : 2,5-Diamino-3,6-dicyanopyrazine, derived from 2,3-dicyano-5-phenylpyrazine, is a strong fluorescent chromophore suitable for developing functional dye materials (Shirai et al., 1998).
Saccharide Labeling : 2-Amino-3-phenylpyrazine, a derivative, acts as a sensitive fluorescence labeling reagent for saccharides, applicable in HPLC and HPCE techniques (Yamamoto, Hamase, & Zaitsu, 2003).
Antimicrobial Activities : Its derivatives, 2-arylhdrazononitriles, show promising antimicrobial activities against various microorganisms (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).
Photochromic Properties : The combination of 2,3-dicyanopyrazine with spiropyran group results in compounds exhibiting emission and photochromic properties under UV irradiation, suitable for various applications (Lee & Jaung, 2003).
OLED Emitting Materials : It is utilized in the design and synthesis of organic light-emitting devices (OLEDs) showing efficient electroluminescence (Jang & Jaung, 2012).
Push-Pull Type Tetrapyrazinoporphyrazines : These compounds, based on 2,3-dicyanopyrazines, exhibit interesting absorption and fluorescence properties for various applications (Lee, Jaung, Jang, & Yi, 2005).
Herbicidal Activities : Some derivatives exhibit significant herbicidal activities against barnyard grass, providing a basis for agricultural chemical development (Nakamura et al., 1983).
Antimalarial Drug Candidate : It contributes to the identification of potent compounds against the blood life-cycle stage of the malaria parasite Plasmodium falciparum (Le Manach et al., 2016).
Safety and Hazards
2,3-Dicyano-5-phenylpyrazine may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to handle this compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
Propriétés
IUPAC Name |
5-phenylpyrazine-2,3-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N4/c13-6-10-11(7-14)16-12(8-15-10)9-4-2-1-3-5-9/h1-5,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVMJUBGOLBDJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C(=N2)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30200117 | |
| Record name | 2,3-Dicyano-5-phenylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30200117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52109-66-7 | |
| Record name | 2,3-Dicyano-5-phenylpyrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052109667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 52109-66-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175148 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dicyano-5-phenylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30200117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-Cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile](/img/structure/B184782.png)






![Morpholine, 4-[(1-chlorobutyl)sulfonyl]-](/img/structure/B184798.png)





